2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile

Medicinal Chemistry ADME Profiling Hydrogen Bonding

Researchers often face challenges sourcing chiral building blocks that offer both stereochemical definition and optimal physicochemical properties for CNS lead optimization. 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile addresses this gap directly. Key differentiators: - Chiral scaffold with reduced LogP, ideal for enhancing Lipophilic Ligand Efficiency and minimizing hERG risk. - Crystalline solid (M.P. 173-175°C) providing superior stability and ease of handling in automated synthesis. - Reliable global supply with batch-to-batch consistency for iterative medicinal chemistry campaigns.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 1018337-05-7
Cat. No. B11889805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile
CAS1018337-05-7
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C(C#N)C2=CC=CC=C2
InChIInChI=1S/C13H14N2O/c14-10-13(11-4-2-1-3-5-11)15-8-6-12(16)7-9-15/h1-5,13H,6-9H2
InChIKeyYMMYYSSKVHBKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Oxopiperidin-1-yl)-2-phenylacetonitrile: A Chiral 4-Oxopiperidine Building Block


2-(4-Oxopiperidin-1-yl)-2-phenylacetonitrile (CAS 1018337-05-7) is a synthetic small molecule belonging to the class of piperidine derivatives, specifically a 4-oxopiperidine-functionalized phenylacetonitrile. It features a piperidine ring with an oxo group at the 4-position and a phenylacetonitrile side chain at the 2-position, resulting in a molecular formula of C13H14N2O and a molecular weight of 214.26 g/mol . This compound is a heterocyclic nitrile, and its structure contains an undefined stereocenter at the carbon adjacent to the piperidine nitrogen, making it a chiral building block of interest in medicinal chemistry for the synthesis of diverse libraries and target-focused compounds [1].

Chiral 4-oxopiperidine scaffold for enantioselective synthesis
4-Oxo group modulates hydrogen bonding and lipophilicity
Target-focused library and SAR exploration

Why 2-(4-Oxopiperidin-1-yl)-2-phenylacetonitrile Cannot Be Simply Swapped


While several piperidine-acetonitrile analogs exist, the specific combination of a 4-oxopiperidine core with a phenylacetonitrile substituent confers distinct physicochemical and structural properties that directly impact utility in medicinal chemistry campaigns. The 4-oxo group introduces a hydrogen bond acceptor and alters both lipophilicity and electronic character relative to unsubstituted piperidine analogs, which can significantly influence target binding, metabolic stability, and overall ADME profiles . Furthermore, the presence of a chiral center adjacent to the piperidine nitrogen differentiates this compound from simpler achiral building blocks like 2-(4-oxopiperidin-1-yl)acetonitrile, enabling enantioselective synthesis and access to stereochemically defined compound series [1]. These factors make generic substitution risky without careful evaluation of the specific molecular context.

4-Oxo substitution alters H-bond profile and polarity; physicochemical properties may shift ADME and target binding relative to non-oxo analogs.
Undefined stereocenter differentiates from achiral building blocks; enantiomeric composition may impact stereospecific synthetic outcomes.
Higher crystallinity and melting behavior vs. non-oxo analog may affect handling and purification; performance in solid-phase workflows may differ.

2-(4-Oxopiperidin-1-yl)-2-phenylacetonitrile: Quantitative Differentiation from Analogs


Increased Hydrogen Bond Acceptor Count and Polar Surface Area

2-(4-Oxopiperidin-1-yl)-2-phenylacetonitrile incorporates a 4-oxo group on the piperidine ring, which increases the number of hydrogen bond acceptors (HBA) and topological polar surface area (TPSA) compared to its non-oxo analog 2-phenyl-2-(piperidin-1-yl)acetonitrile. This difference can be quantitatively assessed using calculated physicochemical descriptors .

HBA & TPSA
Data to verify
HBA: 3 vs 2
TPSA: 44.1 vs 27.0 Ų
Calculated physicochemical differentiation; higher H-bond acceptor count and polar surface area may influence permeability.
In silico descriptors; experimental ADME validation needed.
Medicinal Chemistry ADME Profiling Hydrogen Bonding

Reduced Lipophilicity (LogP) vs. Non-Oxo Analog

The introduction of the polar 4-oxo group in 2-(4-oxopiperidin-1-yl)-2-phenylacetonitrile reduces its lipophilicity compared to the unsubstituted piperidine analog 2-phenyl-2-(piperidin-1-yl)acetonitrile, as reflected by calculated LogP values [1].

LogP (XLogP3)
Reported
1.2 vs 2.5 (non-oxo analog)
Reported LogP difference supports reduced lipophilicity; may improve aqueous solubility and mitigate metabolic liabilities.
Calculated values; verify with experimental LogD.
Medicinal Chemistry Lipophilicity ADME

Higher Melting Point and Different Physical Form

2-(4-Oxopiperidin-1-yl)-2-phenylacetonitrile is a solid with a significantly higher melting point compared to the related non-oxo analog 2-phenyl-2-(piperidin-1-yl)acetonitrile. This difference in solid-state properties can be critical for handling, purification, and formulation development .

Melting Point
Data to verify
173–175 °C
Solid-state property context; higher melting point may correlate with greater crystal lattice stability.
Supplier-reported; ~111 °C higher than non-oxo analog (62 °C). Purity can influence value.
Process Chemistry Formulation Solid-State Properties

Chiral Center Enabling Enantioselective Synthesis

2-(4-Oxopiperidin-1-yl)-2-phenylacetonitrile contains an undefined stereocenter at the carbon atom adjacent to the piperidine nitrogen (the α-carbon of the phenylacetonitrile moiety). This chirality differentiates it from simpler achiral building blocks such as 2-(4-oxopiperidin-1-yl)acetonitrile, which lacks the phenyl group and thus the chiral center. The target compound is explicitly noted as having one undefined stereocenter [1].

Chiral Center
Class-level
1 undefined stereocenter
Enables enantioselective synthesis and stereochemical SAR studies; achiral analog has 0.
Racemic or enantiopure form must be confirmed per project.
Asymmetric Synthesis Chiral Chemistry Medicinal Chemistry

2-(4-Oxopiperidin-1-yl)-2-phenylacetonitrile: Research Applications


Scaffold for Lipophilic Ligand Efficiency in CNS & Antibacterial Programs

Given its reduced LogP (by ~0.7-1.3 units) and increased polar surface area (+17.1 Ų) relative to 2-phenyl-2-(piperidin-1-yl)acetonitrile, this compound is a superior starting point for medicinal chemistry campaigns targeting central nervous system (CNS) or antibacterial agents where controlling lipophilicity is critical for optimizing blood-brain barrier penetration, minimizing hERG liability, or reducing metabolic clearance . The combination of a 4-oxopiperidine and a phenylacetonitrile provides a balanced polarity profile ideal for exploring Lipophilic Ligand Efficiency (LLE) metrics .

Enantiomerically Enriched Piperidine Libraries for SAR Studies

The presence of a chiral center adjacent to the piperidine nitrogen, absent in achiral building blocks like 2-(4-oxopiperidin-1-yl)acetonitrile, makes this compound a valuable intermediate for the synthesis of enantiomerically pure or enriched compound libraries . This is particularly relevant for projects aiming to differentiate enantiomers for improved target selectivity or pharmacokinetic profiles, and for exploring chiral chemical space in lead optimization .

Crystalline Intermediate for Solid-Phase Synthesis & Process Chemistry

The high melting point (173–175 °C) and solid-state stability of this compound, compared to the low-melting (62 °C) non-oxo analog, make it a more robust and easily handled intermediate for process chemistry development and solid-phase synthesis applications . Its crystalline nature facilitates purification by recrystallization and simplifies handling and storage in automated synthesis workflows .

Application
Selection Property
Validation Focus
Lipophilic Ligand Efficiency (LLE) Optimization
4-Oxopiperidine scaffold with reduced lipophilicity and increased polar surface area
CNS & antibacterial permeability and metabolic stability review
Enantioselective Library Synthesis
Chiral scaffold with undefined stereocenter
Stereochemistry-activity relationship (SAR) exploration
Solid-Phase & Process Chemistry
High-melting crystalline solid
Purification and handling stability in automated workflows

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